Nicotinic acid-13C6
Overview
Description
Synthesis Analysis
The synthesis of isotopically labeled nicotinic acid, such as nicotinic acid-13C6, involves specific reactions where isotopic enrichment is achieved. An example includes the synthesis of nicotinic acid-7-13C, where CuCN-13C is reacted with 3-bromopyridine, followed by hydrolysis to yield nicotinic acid-7-13C with a significant increase in yield over previous methods due to in situ hydrolysis of the nitrile intermediate (Meinert, Nunez, & Syerrum, 1978).
Molecular Structure Analysis
The molecular structure of nicotinic acid and its derivatives can be studied using techniques like NMR and X-ray diffraction. For instance, nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide was characterized by 1H and 13C FT-NMR and single-crystal X-ray diffraction, revealing its crystalline form and molecular geometry (Dege et al., 2014).
Chemical Reactions and Properties
Nicotinic acid participates in various chemical reactions, contributing to its diverse chemical properties. It serves as a precursor in the synthesis of numerous compounds, including herbicides and pharmaceuticals. For example, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity, highlighting the compound's versatility in chemical synthesis (Yu et al., 2021).
Physical Properties Analysis
The physical properties of nicotinic acid, such as its melting point, boiling point, and solubility, can be assessed through calorimetric studies and thermal analysis. These studies provide insights into the compound's stability and behavior under various temperature conditions, which are crucial for its storage and application in different fields (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of nicotinic acid, including its reactivity, acidity, and interaction with other compounds, play a significant role in its biological and pharmacological effects. Studies focusing on the incorporation of nicotinic acid into various compounds and its interaction with receptors shed light on its mechanism of action and potential therapeutic uses (Soga et al., 2003).
Scientific Research Applications
Synthesis and Labeling : Nicotinic acid-13C6 has been synthesized and labeled for various research applications. For example, Meinert, Nunez, and Syerrum (1978) reported the labeling of nicotinic acid with 13C at the 7 position, enhancing yield and efficiency over previous methods, which is significant for research in nucleotide cycles (Meinert, Nunez, & Syerrum, 1978).
Incorporation into Alkaloids : The incorporation of labeled Nicotinic acid into tobacco alkaloids has been studied. Leete (1977) investigated how [5,6-14C,13C2]Nicotinic acid was incorporated into various alkaloids like anabasine and nicotine, demonstrating its utility in tracing biochemical pathways (Leete, 1977).
Receptor Studies : Research by Tunaru et al. (2003) showed that receptors like PUMA-G and HM74 are activated by nicotinic acid, which helps in understanding its lipid-lowering effects. This is crucial for studying drug interactions and the development of new treatments (Tunaru et al., 2003).
Role in Lipid Metabolism : Wise et al. (2003) identified HM74 as a low-affinity receptor for nicotinic acid, indicating its role in dyslipidemia treatment. This discovery is significant for developing more effective lipid-lowering drugs (Wise et al., 2003).
Nicotinic Acid in Plant Metabolism : Mizusaki et al. (1970) studied the metabolism of nicotinic acid in tobacco plants, finding that it gets incorporated into nicotine and other pyridine compounds, revealing insights into plant biochemistry (Mizusaki et al., 1970).
Medical Research Applications : Studies like that of Lukasova et al. (2011) have shown that nicotinic acid inhibits atherosclerosis progression in mice, providing a basis for its use in cardiovascular disease prevention (Lukasova et al., 2011).
Herbicidal Potential : Research by Yu et al. (2021) explored the herbicidal activity of compounds derived from nicotinic acid, indicating its potential in agricultural applications (Yu et al., 2021).
Safety And Hazards
Nicotinic acid-13C6 may cause serious eye irritation and respiratory irritation5. It is recommended to avoid contact with skin and eyes, and avoid breathing dust6.
Future Directions
The future directions of Nicotinic acid-13C6 are not explicitly mentioned in the search results. However, given its role as a precursor for the coenzymes NAD and NADP, it is likely to continue being used in research and potentially in the development of new therapeutic strategies1.
properties
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662145 | |
Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid-13C6 | |
CAS RN |
1189954-79-7 | |
Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189954-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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